molecular formula C10H18N2O2 B2580230 methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate CAS No. 1807937-98-9

methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

Cat. No.: B2580230
CAS No.: 1807937-98-9
M. Wt: 198.266
InChI Key: OBFGEDMBTCZRMU-WCBMZHEXSA-N
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Description

Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a fascinating compound within the realm of organic chemistry. This compound is a derivative of octahydro-1H-pyrrolo[3,4-c]pyridine, possessing distinct stereochemistry and functionalities that contribute to its chemical behavior and application potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves cyclization reactions of appropriately substituted precursors. A common method includes the hydrogenation of pyrrolo[3,4-c]pyridine derivatives under conditions favoring the formation of octahydro compounds. Specific reaction conditions, such as the use of palladium catalysts under hydrogen gas, play a significant role in yielding the desired product. Industrial Production Methods: Industrially, this compound might be synthesized through large-scale catalytic hydrogenation processes, ensuring high purity and yield through optimized reaction parameters and purification techniques, such as recrystallization or chromatographic methods.

Chemical Reactions Analysis

Types of Reactions: Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions including oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromium trioxide can be used. Reduction might involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often utilize halides or other leaving groups in the presence of nucleophiles. Major Products Formed: Depending on the nature of the reaction, products can range from hydroxyl derivatives (oxidation) to various substituted compounds (substitution) or more reduced forms (reduction).

Scientific Research Applications

Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate finds applications across multiple scientific domains: Chemistry: As a building block in the synthesis of complex organic molecules. Biology: Potential use in studying enzyme interactions or as a ligand in binding studies. Medicine: Investigated for therapeutic potential in various treatment modalities. Industry: Utilized in the development of materials or in catalytic processes due to its unique chemical properties.

Mechanism of Action

The mechanism through which this compound exerts its effects involves interactions at the molecular level, often with specific enzymes or receptors. Its structure allows it to fit into binding sites, influencing biological pathways. The carboxylate group, in particular, plays a role in these interactions, facilitating hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

When compared to other octahydro-1H-pyrrolo[3,4-c]pyridine derivatives, methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate stands out due to its specific stereochemistry and functional groups. Similar compounds may include other carboxylate or ester derivatives of pyrrolo[3,4-c]pyridine, each with their unique set of properties and applications. the specific configuration and functionalization of this compound provide distinct advantages in terms of stability, reactivity, and interaction with biological targets.

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Properties

IUPAC Name

methyl (3aS,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-12-4-3-10(9(13)14-2)7-11-5-8(10)6-12/h8,11H,3-7H2,1-2H3/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFGEDMBTCZRMU-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CNCC2C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2(CNC[C@H]2C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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